1-Imidazo[1,5-A]pyridin-1-YL-ethanone
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Description
Synthesis Analysis
The synthesis of 1-Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives involves versatile methodologies, including the generation of stable N-heterocyclic carbenes from imidazo[1,5-a]pyridin-3-ylidenes. A notable approach is the metal-free, three-component reaction facilitating the construction of C-N, C-O, and C-S bonds, highlighting the diversity in synthesis strategies for these compounds (Alcarazo et al., 2005); (Cao et al., 2014).
Molecular Structure Analysis
The imidazo[1,5-a]pyridine scaffold provides a stable platform for the synthesis of N-heterocyclic carbenes, highlighting its significant role in molecular structure design. This stability is crucial for further chemical modifications and applications in different chemical reactions (Alcarazo et al., 2005).
Chemical Reactions and Properties
Imidazo[1,5-a]pyridin-1-yl-ethanone derivatives participate in various chemical reactions, including three-component reactions leading to fully substituted furans. These reactions showcase the compound's reactivity and its potential in synthesizing complex molecules (Pan et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their heterocyclic structure. However, detailed analysis specific to 1-Imidazo[1,5-a]pyridin-1-yl-ethanone's physical properties requires further research within the existing literature.
Chemical Properties Analysis
1-Imidazo[1,5-a]pyridin-1-yl-ethanone and its derivatives exhibit a range of chemical properties, including the ability to form stable N-heterocyclic carbenes. These chemical properties are pivotal for their application in catalysis, pharmaceuticals, and material science (Alcarazo et al., 2005).
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : The compound's synthesis involves advanced methods, expanding its accessibility for diverse applications. An innovative anomeric stereoauxiliary approach enhances the production of imidazo[1,5-α]pyridines, crucial in organic synthesis and medicinal chemistry (Zeng et al., 2021).
Development of Fluorescent Materials : 1,3-Diarylated imidazo[1,5- a ]pyridine derivatives, synthesized via a one-pot, three-component condensation process, have potential in creating luminescent materials due to their significant Stokes' shift and tunable quantum yields (Volpi et al., 2017).
Antifungal Applications : Certain derivatives show moderate in vitro antifungal activity against strains of Candida, suggesting potential medicinal applications (Mamolo et al., 2003).
Photophysical Investigations for Biological Applications : Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for potential applications as cell membrane probes, indicating their use in monitoring cellular health and biochemical pathways (Renno et al., 2022).
Therapeutic and Biological Potential
Potential in Drug Development : Imidazo[1,2-a]pyridine is noted as a "drug prejudice" scaffold, with applications in several therapeutic areas including anticancer, antimicrobial, and antiviral treatments. This broad application range makes it a significant focus in medicinal chemistry for developing new therapeutic agents (Deep et al., 2016).
Versatility in N-heterocyclic Carbenes : The imidazo[1,5-a]pyridine framework is a versatile platform for creating stable N-heterocyclic carbenes, essential in various chemical reactions and potential pharmaceutical applications (Alcarazo et al., 2005).
properties
IUPAC Name |
1-imidazo[1,5-a]pyridin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQYHBKULBTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Imidazo[1,5-A]pyridin-1-YL-ethanone |
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